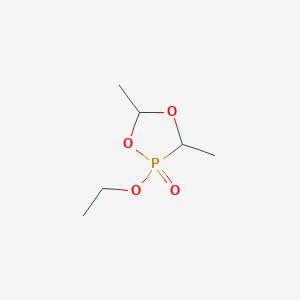![molecular formula C15H27NO2 B14317689 1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene CAS No. 112423-73-1](/img/structure/B14317689.png)
1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[220]hex-5-ene is a unique organic compound characterized by its bicyclic structure containing oxygen and nitrogen atoms
Méthodes De Préparation
The synthesis of 1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene typically involves multiple steps. The starting materials and reaction conditions can vary, but a common synthetic route includes the use of tert-butyl groups and specific reagents to form the bicyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activity and therapeutic properties. In industry, it can be used as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context in which the compound is used, such as in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene can be compared with other similar compounds, such as 2,4,6-Tri-tert-butylphenol and 2,4,6-Tri-tert-butylpyrimidine . These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its bicyclic structure and the presence of both oxygen and nitrogen atoms.
Propriétés
Numéro CAS |
112423-73-1 |
|---|---|
Formule moléculaire |
C15H27NO2 |
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
1,4,6-tritert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene |
InChI |
InChI=1S/C15H27NO2/c1-11(2,3)10-14(12(4,5)6)15(16-10,18-17-14)13(7,8)9/h1-9H3 |
Clé InChI |
VHBATWSTBNGYOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2(C1(OO2)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


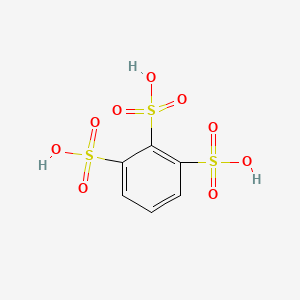
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)


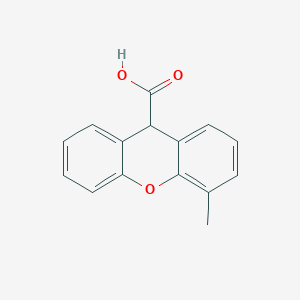
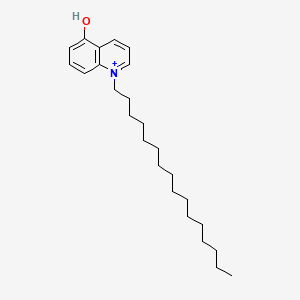
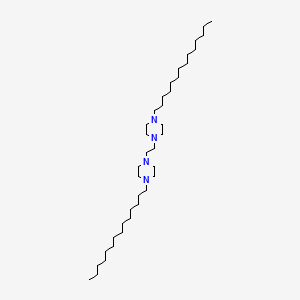
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
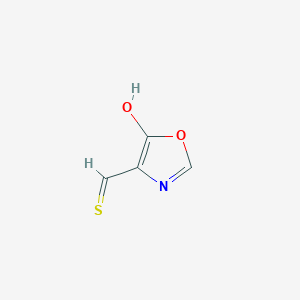

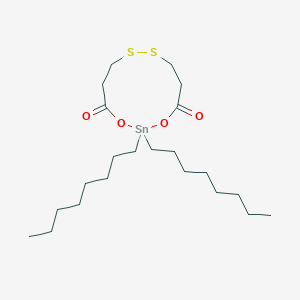
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
